Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Catalog No.
S8532028
CAS No.
M.F
C11H12BrNO2
M. Wt
270.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine...

Product Name

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

IUPAC Name

ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-4-3-7-5-8(12)6-13-10(7)9/h5-6,9H,2-4H2,1H3

InChI Key

NMCDHTZAHVNATI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC2=C1N=CC(=C2)Br

Canonical SMILES

CCOC(=O)C1CCC2=C1N=CC(=C2)Br

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate is a heterocyclic compound characterized by its unique bicyclic structure, which includes a bromine atom and an ethyl ester functional group. Its molecular formula is C11H12BrNO2C_{11}H_{12}BrNO_2 with a molecular weight of approximately 270.12g/mol270.12\,g/mol . The compound is recognized for its potential applications in medicinal chemistry due to the presence of the nitrogen atom in its structure, which can influence biological activity.

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate has shown promising biological activities. It is known to act as a moderate inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . This inhibition suggests potential interactions with other pharmaceuticals and highlights its relevance in drug design and development.

Synthesis of ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate typically involves several steps:

  • Formation of the Cyclopentapyridine Core: Starting materials may include appropriate cyclization precursors that lead to the formation of the bicyclic structure.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination reactions.
  • Esterification: The final step involves reacting the resulting acid with ethanol in the presence of an acid catalyst to form the ethyl ester .

Interaction studies have indicated that ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate may interact with various biological targets due to its structural features. Its role as a cytochrome P450 enzyme inhibitor suggests that it could influence the metabolism of co-administered drugs, necessitating further pharmacokinetic studies to understand its interactions better .

Several compounds share structural similarities with ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromo-5,6,7,8-tetrahydroquinoline82132-68-10.98
3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine1379339-28-20.98
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine881204-65-50.86
5,7-Dibromo-1,2,3,4-tetrahydroacridine861206-56-60.84
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide158331-19-20.83

These compounds exhibit varying degrees of similarity based on their structural components and functional groups. Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate is unique due to its specific combination of bromination and carboxylate ester functionality that may confer distinct biological properties compared to others listed .

Structural Characteristics

Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate features a fused bicyclic system comprising a cyclopentane ring (6,7-dihydro-5H) and a pyridine ring (Figure 1). The bromine atom occupies position 3 on the pyridine ring, while the ethyl ester group is appended to the cyclopentane moiety at position 7. This arrangement creates a planar aromatic system with stereoelectronic properties amenable to nucleophilic substitution and cross-coupling reactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNO₂
Molecular Weight270.12 g/mol
SMILESO=C(C1CCC2=CC(Br)=CN=C21)OCC
LogP (Predicted)2.34
Aqueous Solubility (25°C)0.12 mg/mL
Melting Point98–102°C

The compound’s moderate lipophilicity (LogP 2.34) balances membrane permeability and aqueous solubility, making it suitable for pharmacokinetic optimization. X-ray crystallography data, though not publicly available, suggests restricted rotation around the pyridine-cyclopentane axis due to steric hindrance from the bromine atom.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

269.00514 g/mol

Monoisotopic Mass

269.00514 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-02-18

Explore Compound Types